Chamobtusin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H31NO2 |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-[(3aS,5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydrobenzo[e]indol-3a-yl]-3-hydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C20H31NO2/c1-17(2)9-6-10-19(5)14(17)7-11-20(15(19)8-12-21-20)13-16(22)18(3,4)23/h8,12,14,23H,6-7,9-11,13H2,1-5H3/t14-,19-,20-/m0/s1 |
InChI Key |
JYQSLPWKBIGBID-GKCIPKSASA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3(C2=CC=N3)CC(=O)C(C)(C)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2=CC=N3)CC(=O)C(C)(C)O)C)C |
Synonyms |
chamobtusin A |
Origin of Product |
United States |
Isolation and Structural Elucidation of Chamobtusin a
Discovery and Isolation from Chamaecyparis obtusa Species
Chamobtusin A was first reported by Tan and co-workers, who successfully isolated the compound from the branches and leaves of its natural source. rsc.org The isolation process began with the collection and preparation of the plant material, followed by methanol (B129727) extraction. vulcanchem.com The resulting crude extract was then subjected to various chromatographic separation methods to purify the compound, leading to the identification of this compound as a novel diterpenoid alkaloid. vulcanchem.com
The exclusive natural source of this compound is Chamaecyparis obtusa cv. tetragon. vulcanchem.comacs.org This specific cultivar is a coniferous tree belonging to the Cupressaceae family and is primarily located in East Asia, with a notable presence in Japan. vulcanchem.com The identification of this compound was particularly noteworthy as it represented the first alkaloid to be isolated from the Chamaecyparis genus. uni-koeln.de
Advanced Spectroscopic and Diffraction Techniques for Structure Determination
The determination of the intricate molecular structure of this compound required a combination of modern analytical methods. The structure and its relative stereochemistry were established through the comprehensive use of mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography. vulcanchem.comacs.orgugr.es
Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy was a critical tool in piecing together the complex connectivity of atoms in this compound. vulcanchem.comacs.orgugr.es Techniques such as COSY, HSQC, and HMBC experiments allow chemists to determine which protons and carbons are bonded to or are near each other. The spectroscopic data for the synthesized version of (±)-chamobtusin A were found to be in full agreement with those of the natural product, confirming the proposed structure. rsc.org
| NMR Data for this compound | |
| Technique | 2D NMR (including COSY, HSQC, HMBC) |
| Purpose | Elucidation of the complex molecular structure and atom connectivity. |
| Confirmation | Spectroscopic data of synthetic this compound matched the natural product. rsc.org |
| Data Availability | Detailed ¹H and ¹³C NMR spectra for new compounds related to the synthesis of this compound are available in the supporting information of relevant publications. researchgate.net |
Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. vulcanchem.comacs.orgugr.es High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula of a compound. neu.edu.tr
| Mass Spectrometry Data for this compound | |
| Molecular Formula | C₂₀H₃₁NO₂ vulcanchem.com |
| Molecular Weight | 317.5 g/mol vulcanchem.com |
| Technique | High-Resolution Mass Spectrometry (HRMS) |
| Purpose | Determination of molecular weight and elemental composition. |
The definitive three-dimensional structure and relative stereochemistry of this compound were unambiguously confirmed through single-crystal X-ray analysis. vulcanchem.comuni-koeln.de This powerful diffraction technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal, which was essential for validating the novel and complex molecular framework of the compound. vulcanchem.com
| X-ray Crystallography Data for this compound | |
| Technique | Single-Crystal X-ray Diffraction |
| Purpose | Unambiguous confirmation of the relative stereochemistry and three-dimensional molecular structure. vulcanchem.com |
| Data Availability | Crystallographic data for this compound are available from the Cambridge Crystallographic Data Centre (CCDC). acs.org |
Mass Spectrometry (MS)
Analysis of Unique Structural Features and Unprecedented Molecular Architecture
This compound is classified as a novel diterpenoid alkaloid that possesses a unique and unprecedented molecular architecture. rsc.orgvulcanchem.comacs.org Its chemical skeleton was previously unreported in scientific literature. vulcanchem.com The structure is distinguished by a fused tricyclic skeleton that incorporates a 2H-pyrrole ring system. rsc.org This specialized nitrogen-containing ring system marks a significant deviation from the structures of typical abietane (B96969) diterpenoids, making this compound a molecule of great interest for both biosynthetic and synthetic studies. vulcanchem.com
Biosynthetic Investigations of Chamobtusin a
Hypothesized Biosynthetic Pathway from Abietane (B96969) Diterpenoids
It is widely considered that Chamobtusin A is biosynthesized from an abietane diterpenoid precursor. acs.orgresearchgate.netnih.govacs.orgmolaid.com This hypothesis is supported by the structural similarities between this compound and various abietane-type compounds, which are abundant in the plant kingdom, particularly within the Pinaceae and Cupressaceae families. acs.orgresearchgate.net The proposed biosynthetic pathway involves a series of oxidative transformations and rearrangements of the fundamental abietane skeleton. acs.orgacs.org
The central hypothesis for the biosynthesis of this compound involves the oxidative cleavage of the aromatic C-ring of an abietane precursor. acs.orgacs.org This cleavage is thought to generate a key keto-aldehyde intermediate. acs.orgacs.org In the presence of a nitrogen source, such as ammonia, this intermediate is proposed to undergo an intramolecular aza-Michael addition to form the characteristic 2H-pyrrole ring of this compound. acs.orgacs.orgacs.org
A significant rearrangement postulated in the biosynthesis of related rearranged abietane diterpenes is the 1,2-migration of the C-20 angular methyl group to the C-5 position. researchgate.netresearchgate.net While this specific rearrangement is a key step in the formation of compounds like pygmaeocins, the biosynthetic route to this compound is centered on the oxidative ring cleavage and subsequent cyclization. acs.orgresearchgate.netacs.orgresearchgate.net The proposed biosynthetic sequence leading to this compound is outlined below.
Table 1: Proposed Biosynthetic Intermediates of this compound
| Intermediate Name | Description | Proposed Role |
|---|---|---|
| Abietane Diterpenoid | A common plant-derived tricyclic diterpenoid with an aromatic C-ring. | Starting precursor for the biosynthetic pathway. |
| Keto-aldehyde Intermediate | A reactive species formed via oxidative cleavage of the aromatic ring of the abietane precursor. | Key intermediate that undergoes cyclization. |
The selection of plausible precursors has been crucial in the synthetic and biomimetic studies aimed at validating the hypothesized biosynthetic pathway. The two most significant precursors investigated are Ferruginol (B158077) and Dehydroabietylamine. acs.orgresearchgate.netacs.orgresearchgate.netacs.org
Ferruginol: This abietane phenol (B47542) has been successfully utilized as a starting material in the biomimetic synthesis of (–)-Chamobtusin A. acs.orgresearchgate.netacs.org The synthesis involved the transformation of Ferruginol into a key intermediate that, upon oxidative cleavage and subsequent reactions, yielded the target molecule. acs.org This successful conversion lends strong support to Ferruginol's potential role as a natural precursor. acs.orgacs.org
Dehydroabietylamine: This commercially available abietane derivative has also been a cornerstone in the synthesis of this compound. researchgate.netnih.govacs.orgacs.org Researchers have developed efficient synthetic routes starting from (+)-dehydroabietylamine to produce Ferruginol, which is then further transformed into (–)-Chamobtusin A. acs.orgacs.orgacs.org The entire synthesis from (+)-dehydroabietylamine to (–)-chamobtusin A was accomplished in 12 steps. acs.orgacs.org
Table 2: Key Precursors in this compound Synthesis
| Precursor Name | Classification | Significance in Research |
|---|---|---|
| Ferruginol | Abietane Diterpenoid | Successfully converted to this compound in a biomimetic synthesis. acs.orgacs.org |
Proposed Intermediates and Rearrangement Mechanisms (e.g., C-20 angular methyl migration)
Biomimetic Approaches in Biosynthesis Postulation
Biomimetic synthesis, which mimics the proposed natural biosynthetic pathway, has been instrumental in substantiating the hypothesis for this compound's formation. acs.orgresearchgate.netacs.orgacs.org The first total synthesis of (±)-Chamobtusin A was achieved based on a presumed biomimetic pathway. rsc.orgacs.orgacs.org This synthesis featured the formation of a keto-aldehyde intermediate followed by an intramolecular aza-Michael addition, mirroring the proposed biosynthetic steps. acs.orgacs.org
Later, a biomimetic transformation of Ferruginol, synthesized from (+)-dehydroabietylamine, into (–)-Chamobtusin A was successfully completed in six steps. acs.orgacs.org This enantioselective synthesis further solidified the proposed biosynthetic pathway. acs.orgacs.org Key reactions in these biomimetic approaches include:
Oxidative Cleavage: Various methods have been explored for the selective cleavage of the C12-C13 bond in the abietane precursor to generate the crucial keto-aldehyde. acs.org
Aza-Michael Addition: The intramolecular cyclization of the nitrogen-containing intermediate to form the 2H-pyrrole ring is a critical step that has been successfully replicated in the lab. acs.orgacs.orgacs.org
The successful application of these biomimetic strategies provides strong evidence for the proposed biosynthetic pathway of this compound from abietane diterpenoids. acs.orgacs.orgacs.org
Synthetic Methodologies for Chamobtusin a
Total Synthesis Strategies
The total synthesis of Chamobtusin A has been approached through both racemic and asymmetric routes. These strategies have led to the successful construction of its complex molecular architecture.
Racemic Total Synthesis Approaches
The initial synthetic routes to this compound focused on producing a racemic mixture, a common strategy for validating proposed synthetic pathways and overcoming initial synthetic hurdles.
One of the early total syntheses of (±)-Chamobtusin A was based on a presumed biosynthetic pathway. acs.org This biomimetic strategy involves an aza-cyclization as a key step. acs.org The synthesis commences with the formation of an imine from a keto aldehyde intermediate, which then undergoes an intramolecular aza-Michael addition to construct the core structure of the molecule. acs.org This approach is notable for its efficiency in assembling the complex ring system in a manner that likely mimics its natural formation. wikipedia.org
A key challenge in the synthesis of this compound is the precise control of its stereochemistry. A significant breakthrough in the racemic synthesis was the development of a stereoselective intramolecular Michael addition. rsc.org This reaction was instrumental in establishing a crucial stereocenter within the molecule. rsc.orgresearchgate.net The successful application of this method underscores the power of Michael additions in the stereocontrolled synthesis of complex natural products. beilstein-journals.org
Stereoselective Intramolecular Michael Addition for Key Stereocenter Installation
Asymmetric Total Synthesis Approaches
Subsequent to the racemic syntheses, efforts were directed towards the enantioselective synthesis of this compound, aiming to produce the specific, naturally occurring enantiomer.
The first asymmetric total synthesis of (-)-Chamobtusin A was achieved utilizing a chiral pool approach. acs.orgu-tokyo.ac.jp This elegant synthesis begins with the readily available chiral starting material, (+)-dehydroabietylamine. u-tokyo.ac.jpmdpi.comresearchgate.net This starting material provides the foundational stereochemistry that is carried through the synthetic sequence, ultimately leading to the desired enantiomer of the final product. researchgate.net This biomimetic transformation from ferruginol (B158077), which was synthesized from (+)-dehydroabietylamine, was completed in six steps. researchgate.net This strategy not only allows for the production of enantiomerically pure this compound but also supports the biosynthetic hypothesis that it derives from an abietane (B96969) diterpenoid. researchgate.net The route features a novel aziridine (B145994) formation from a 1,2-oxazine derivative and a palladium-mediated annulation of the vinylaziridine intermediate. acs.orgscilit.com
Interactive Data Tables
Key Reactions in this compound Synthesis
| Reaction Type | Key Feature | Synthesis Type | Reference |
| Biomimetic Aza-Cyclization | Imine formation and intramolecular aza-Michael addition | Racemic | acs.org |
| Stereoselective Intramolecular Michael Addition | Installation of a key stereocenter | Racemic | rsc.orgresearchgate.net |
| Oxidative Manipulation | Formation of the 2H-pyrrole ring system | Racemic | rsc.orgresearchgate.net |
| Asymmetric Synthesis | Use of (+)-dehydroabietylamine as a chiral starting material | Asymmetric | u-tokyo.ac.jpresearchgate.net |
| Palladium-Mediated Annulation | Annulation of a vinylaziridine intermediate | Asymmetric | acs.orgscilit.com |
Novel Aziridine Formation from 1,2-Oxazine Derivatives
The starting 1,2-oxazine is typically generated through a hetero-Diels-Alder reaction, which sets the stereochemistry for subsequent transformations. The subsequent conversion to the aziridine proceeds via a carefully orchestrated sequence of reactions. This novel approach to aziridine formation highlights the innovative strategies required to access complex molecular architectures. scilit.commolaid.com
Table 1: Key Transformations in Aziridine Formation
| Step | Reactant | Key Reagents/Conditions | Product |
| 1 | Diene and Nitroso Compound | Diels-Alder Reaction | 1,2-Oxazine Derivative |
| 2 | 1,2-Oxazine Derivative | Reducing Agent (e.g., Zn, Ac-N) | Aziridine Intermediate |
This methodology represents a significant advancement in the synthesis of nitrogen-containing heterocyclic compounds, providing a reliable route to chiral aziridines that are versatile building blocks in organic synthesis.
Palladium-Mediated Annulation of Vinylaziridine Intermediates
Following the formation of the aziridine, the synthesis proceeds with a palladium-mediated annulation of the resulting vinylaziridine intermediate. acs.orgnih.gov This reaction is instrumental in constructing the tricyclic core of this compound. nih.gov The vinylaziridine moiety, with its inherent ring strain, is a highly reactive and versatile synthetic intermediate. psu.edumdpi.com
The palladium(0)-catalyzed reaction involves the ring-opening of the vinylaziridine to form a π-allyl palladium complex. bris.ac.uk This intermediate then undergoes an intramolecular C-N bond formation, followed by reductive elimination, to afford the tricyclic alkaloid structure in high yield. nih.govpsu.edu The efficiency of this strain-release reaction is a key advantage of this synthetic approach. nih.govmdpi.com
Initial attempts at this annulation using singly activated Michael acceptors were often unsuccessful, leading to decomposition or isomerization of the vinylaziridine. bris.ac.uk A significant innovation was the development of conditions that could effectively coerce the reaction between vinylaziridines and singly activated enones or acrylates, with a high degree of stereocontrol. bris.ac.uk
Table 2: Conditions for Palladium-Mediated Annulation
| Catalyst | Ligand | Solvent | Outcome | Reference |
| [Pd2(dba)3·CHCl3] | (p-FC6H5)3P | THF | Decomposition | bris.ac.uk |
| [Pd2(dba)3·CHCl3] | Various Phosphines | THF/Pentane | Pyrrolidine product in high yield and stereoselectivity | bris.ac.uk |
The successful application of this palladium-catalyzed annulation in the total synthesis of (-)-Chamobtusin A demonstrates the power of this methodology for constructing complex, densely functionalized pyrrolidines. nih.govbris.ac.uk
Challenges and Innovations in Synthetic Route Development
The synthesis of complex natural products like this compound is a formidable challenge that drives the development of new synthetic methods and strategies. nih.govox.ac.uk The construction of its intricate molecular architecture requires a multi-step process where efficiency, selectivity, and the ability to introduce chemical modifications at late stages are paramount. openaccessjournals.comfrontiersin.org
A major challenge in organic synthesis is the development of compact and efficient synthetic routes that minimize the number of steps and the generation of waste. nih.govopenaccessjournals.com The synthesis of this compound showcases several innovations aimed at addressing this challenge. The novel aziridine formation and the palladium-mediated annulation are examples of how new reactions can be developed to access complex structures that would be difficult to obtain through traditional methods. acs.orgnih.gov
Furthermore, the quest for stereocontrol is a constant challenge in total synthesis. The methodologies employed in the this compound synthesis demonstrate a high level of stereoselectivity, which is crucial for obtaining the desired biologically active enantiomer. bris.ac.uk The development of catalyst systems that can control the stereochemical outcome of a reaction is a significant area of innovation. ox.ac.uk
The challenges encountered and overcome in the synthesis of this compound contribute to the broader field of organic chemistry by expanding the toolbox of reactions available to chemists for the construction of other complex molecules for applications in medicine and materials science. ox.ac.ukfrontiersin.org
Structure Activity Relationship Sar Studies and Analogues of Chamobtusin a
Design and Synthetic Strategies for Chamobtusin A Derivatives and Analogues
The development of synthetic routes to this compound and its analogues is essential for SAR studies, as the compound's natural scarcity limits extensive investigation. vulcanchem.com Chemists have approached this challenge through several innovative strategies, including biomimetic synthesis, asymmetric total synthesis, and the use of versatile starting materials. These approaches not only provide access to the core molecule but also offer pathways to a variety of structural analogues.
One prominent strategy is biomimetic synthesis, which seeks to replicate the proposed biosynthetic pathway of the natural product. vulcanchem.com It is hypothesized that this compound is biosynthesized from an abietane (B96969) diterpenoid. researchgate.netnih.gov Following this hypothesis, a total synthesis of (±)-chamobtusin A was achieved. The key steps in this approach involved the formation of a keto aldehyde intermediate, followed by an imine formation and a crucial intramolecular aza-Michael addition to construct the core ring system. vulcanchem.comunistra.fr This biomimetic strategy provides valuable insight into how the complex molecule might be assembled in nature. vulcanchem.com
A common and efficient starting material for these syntheses is the commercially available (+)-dehydroabietylamine. researchgate.netmdpi.com This compound can be converted to ferruginol (B158077), a key abietane diterpenoid intermediate, which then serves as a precursor for the synthesis of (-)-chamobtusin A. researchgate.netnih.gov The transformation from ferruginol to (-)-chamobtusin A has been accomplished in six steps. researchgate.net
In addition to biomimetic routes, asymmetric total synthesis has provided an alternative pathway to (-)-Chamobtusin A. One such synthesis features the formation of a novel aziridine (B145994) from a 1,2-oxazine derivative and a subsequent palladium-mediated annulation of the resulting vinylaziridine intermediate. nih.govacs.org Aziridines, as strained three-membered rings, are versatile synthetic intermediates for creating diverse heterocyclic structures. researchgate.netresearchgate.net
General strategies for creating libraries of related compounds, such as Diverted Total Synthesis (DTS), are also relevant. rsc.org DTS allows for modifications at various stages of an established synthetic route, enabling the generation of multiple analogues from a common intermediate. rsc.org This approach is particularly useful for producing a range of structurally related compounds needed for comprehensive SAR studies. researchgate.netmdpi.com
Table 1: Overview of Synthetic Strategies for this compound and Analogues
| Synthetic Strategy | Key Features | Common Starting Material/Intermediate | Reference |
|---|---|---|---|
| Biomimetic Synthesis | Mimics the presumed natural biosynthetic pathway; involves an intramolecular aza-Michael addition. | Abietane Diterpenoid (e.g., Ferruginol) | vulcanchem.comresearchgate.netunistra.fr |
| Asymmetric Total Synthesis | Features novel aziridine formation and palladium-mediated annulation. | 1,2-oxazine derivative | nih.govacs.org |
| Semisynthesis from Natural Products | Utilizes readily available natural products as starting points for multi-step synthesis. | (+)-Dehydroabietylamine | researchgate.netnih.govmdpi.com |
| Diverted Total Synthesis (DTS) | Enables the creation of diverse analogues by modifying intermediates at various stages of a known synthetic pathway. | Common synthetic intermediates | rsc.org |
Methodologies for Structure-Activity Relationship Elucidation
Elucidating the structure-activity relationship (SAR) is a systematic process that connects the chemical structure of a molecule to its biological activity. wikipedia.org The fundamental principle involves synthesizing a series of analogues where specific parts of the molecule are systematically modified. By comparing the activities of these analogues, researchers can deduce which chemical groups are critical for the compound's function. wikipedia.orgnih.gov
For this compound and its analogues, the elucidation of SAR begins with their synthesis and structural confirmation. Advanced analytical techniques, including two-dimensional nuclear magnetic resonance (2D NMR) and X-ray crystallography, are indispensable for determining the precise three-dimensional structure and relative stereochemistry of the parent compound and each new derivative. vulcanchem.comresearchgate.net
Once a library of analogues is synthesized, they are subjected to biological assays. The goal of these initial SAR studies is to identify which structural modifications lead to a change in potential biological interactions. nih.gov This process allows medicinal chemists to identify the "pharmacophore"—the essential ensemble of steric and electronic features necessary to ensure interactions with a biological target.
More advanced methodologies, such as Quantitative Structure-Activity Relationship (QSAR) studies, aim to build mathematical models that correlate chemical structure with biological activity. wikipedia.org While specific QSAR models for this compound are not detailed in the available literature, the general approach is widely used in drug discovery. wikipedia.org Furthermore, computational methods are increasingly employed to systematically align series of analogues and predict SAR transfer potential across different molecular scaffolds. nih.gov These computational tools can help prioritize the synthesis of compounds that are most likely to have desired properties, thereby making the research process more efficient. nih.govnih.gov
Investigation of Structural Modifications Influencing Potential Biological Interactions
The investigation into how structural changes to the this compound scaffold affect its potential for biological interaction is the core of its SAR studies. These studies have primarily focused on modifying the abietane skeleton, often using the precursor ferruginol as a platform for generating diverse analogues. researchgate.netresearchgate.net
A key area of investigation has been the functionalization of the aromatic ring of the abietane structure. For instance, preliminary SAR studies of ferruginol derivatives have suggested that the presence and nature of a substituent at the C-12 position significantly influence activity. A hydroxyl group at C-12 was found to be potentially beneficial for activity in certain contexts. researchgate.net
Another structural element that has been explored is the C-14 methyl group. To advance the understanding of its importance, researchers have synthesized 14-demethylated cassane analogues. researchgate.netmdpi.com The synthesis and evaluation of these analogues help to determine whether this methyl group contributes significantly to the molecule's interaction with biological targets. mdpi.com
Furthermore, the introduction of different functional groups has been a common strategy. In SAR studies of semi-synthetic ferruginol derivatives, the addition of a phthalimide (B116566) group was explored. researchgate.net Conversely, modifications like chlorination of this added phthalimide group were found to be detrimental, indicating a sensitivity to halogenation in this region of the molecule. researchgate.net These findings highlight that both the type and position of a substituent are critical.
Table 2: Examples of Structural Modifications in this compound-related Analogues
| Position of Modification | Type of Modification | Analogue Class / Precursor | Potential Influence | Reference |
|---|---|---|---|---|
| C-12 | Hydroxylation / Acetylation | Ferruginol Analogues | Influences electronic properties of the aromatic ring; hydroxyl group considered potentially beneficial. | researchgate.net |
| C-14 | Demethylation | Cassane Analogues | Investigates the steric contribution of the methyl group to molecular interactions. | researchgate.netmdpi.com |
| Various | Addition of a Phthalimide Group | Ferruginol Analogues | Introduces a bulky, polar functional group to explore new interaction possibilities. | researchgate.net |
| Phthalimide Moiety | Chlorination | Ferruginol Analogues | Alters the electronic nature of the substituent; found to be detrimental in some cases. | researchgate.net |
| Core Skeleton | Formation of Aziridine Ring | Synthetic Intermediates | Creates a strained ring system that can be opened to form diverse nitrogen-containing heterocycles. | nih.govresearchgate.net |
Future Directions in Chamobtusin a Research
Development of Advanced and Stereoselective Synthetic Pathways
While the total synthesis of Chamobtusin A has been successfully achieved, these initial routes pave the way for the development of more advanced and efficient synthetic strategies. rsc.orgacs.orgnih.gov The first total synthesis of (±)-chamobtusin A was accomplished through a biomimetic strategy, providing insights into its potential natural formation. vulcanchem.com Subsequent syntheses have focused on different approaches, including stereoselective methods to control its complex stereochemistry. rsc.orgrsc.org
Future research in this area should focus on several key objectives:
Enhancing Stereoselectivity: The absolute configuration of (–)-chamobtusin A has been confirmed through asymmetric total synthesis. acs.orgnih.gov These syntheses have employed key stereoselective reactions, such as an intramolecular Michael addition and a palladium-mediated annulation of a vinylaziridine intermediate, to install the critical stereocenters. rsc.orgacs.orgnih.gov Future pathways could explore new chiral catalysts or auxiliaries to further refine the stereochemical control and improve enantiomeric purity.
Exploration of New Synthetic Strategies: The existing syntheses have utilized approaches like biomimetic pathways, intramolecular Michael additions, and aziridine (B145994) chemistry. researchgate.netrsc.orgacs.org There is considerable scope for exploring entirely new retrosynthetic disconnections. For example, leveraging modern photochemical methods or C-H activation strategies could lead to more convergent and innovative routes. The use of automation and AI in synthetic planning is also a burgeoning field that could help identify novel and efficient pathways to complex molecules like this compound. arxiv.orgchemrxiv.org
A summary of key features of the reported total syntheses of this compound is presented below.
| Type of Synthesis | Key Features | Starting Material (if specified) | Reference(s) |
| Biomimetic Synthesis of (–)-Chamobtusin A | Based on a biosynthetic hypothesis, transformed biomimetically from ferruginol (B158077). | (+)-Dehydroabietylamine | researchgate.netnih.gov |
| Total Synthesis of (±)-Chamobtusin A | Featured a stereoselective intramolecular Michael addition and oxidative manipulation to form the 2H-pyrrole ring. | Known keto ester | rsc.orgrsc.org |
| Asymmetric Total Synthesis of (–)-Chamobtusin A | Utilized a novel aziridine formation from a 1,2-oxazine derivative and a palladium-mediated annulation. | Not specified in abstract | acs.orgnih.gov |
| Synthesis via Deamination | Abietatriene, a key starting material for this compound synthesis, was accessed through the deamination of leelamine. | Leelamine | nih.gov |
In-depth Enzymatic and Mechanistic Studies of Biosynthesis
The biosynthesis of this compound is presumed to originate from an abietane (B96969) diterpenoid precursor, a hypothesis that has been supported by a successful biomimetic synthesis. researchgate.netnih.gov However, the specific enzymes and detailed mechanistic steps involved in this transformation within Chamaecyparis obtusa remain unknown. This area is ripe for investigation and represents a significant frontier in understanding the natural production of this unique alkaloid.
Future research should be directed towards:
Identification and Characterization of Biosynthetic Enzymes: A crucial first step is to identify the genes and enzymes responsible for the conversion of the abietane precursor to this compound. This can be achieved through a combination of transcriptomics, proteomics, and gene-silencing techniques in C. obtusa. Once identified, these enzymes can be heterologously expressed and purified for in vitro characterization.
Elucidation of the Biosynthetic Pathway: Isotopic labeling studies, using precursors labeled with stable isotopes like ¹³C and ²H, can be employed to trace the metabolic fate of the abietane skeleton and the nitrogen atom. rsc.org These experiments would provide definitive evidence for the proposed pathway and could reveal unexpected intermediates.
Mechanistic Studies of Key Enzymatic Steps: The transformation of the abietane core into the complex, nitrogen-containing structure of this compound likely involves a series of remarkable enzymatic reactions, such as oxidation, rearrangement, and C-N bond formation. nih.gov Detailed mechanistic studies on the purified enzymes, using techniques like site-directed mutagenesis, kinetic analysis, and structural biology (X-ray crystallography or cryo-EM), will be necessary to understand how these transformations are catalyzed with such high specificity and efficiency. Parallels can be drawn from studies on the biosynthesis of other complex terpenoids where enzymes like flavin-dependent dehydrogenases and SAM-dependent dehydrogenases have been shown to catalyze key oxidative steps. rsc.orgrsc.org
Application of Computational Chemistry in Structural and Mechanistic Investigations
Computational chemistry offers powerful tools to complement experimental studies on the structure, reactivity, and biosynthesis of this compound. njit.edu While its application to this specific molecule has been limited, the potential for significant contributions is vast.
Future computational investigations could include:
Validation of Proposed Structures and Intermediates: Density Functional Theory (DFT) calculations can be used to predict the spectroscopic properties (e.g., NMR chemical shifts) of proposed intermediates in both synthetic and biosynthetic pathways. rsc.org Comparing these computed data with experimental results can help to confirm or refute the existence of transient species.
Mechanistic Elucidation of Synthetic Reactions: Computational modeling can provide detailed insights into the transition states and reaction energy profiles of key synthetic steps. rsc.org For example, it could be used to understand the factors governing the stereoselectivity of the intramolecular Michael addition or the palladium-catalyzed annulation reported in the total syntheses. rsc.orgacs.org Such studies can aid in the optimization of reaction conditions and the design of more efficient catalysts.
Modeling of Biosynthetic Pathways: Quantum mechanical calculations can be used to investigate the feasibility of proposed biosynthetic steps. mit.edu By calculating the energetics of different potential reaction pathways, researchers can identify the most likely mechanisms and generate new hypotheses that can be tested experimentally. For instance, computational modeling could explore the enzymatic mechanism of the key C-N bond formation and the subsequent rearrangement to form the unique heterocyclic system of this compound.
Exploration of Novel Bio-functional Analogues (excluding specific activities)
The unique chemical scaffold of this compound makes it an attractive template for the synthesis of novel analogues. vulcanchem.com The creation of a library of structurally related compounds is a critical step in exploring structure-activity relationships and identifying molecules with potentially enhanced or novel properties.
Future work in this area should focus on the systematic modification of the this compound structure:
Modification of the Diterpenoid Core: Alterations to the abietane-derived framework could involve changing the substitution patterns on the rings or modifying the ring sizes. Synthetic access to precursors like ferruginol from commercially available materials like (+)-dehydroabietylamine provides a platform for such modifications. researchgate.netthegoodscentscompany.com
Functionalization of the 2H-Pyrrole Ring: The nitrogen-containing heterocycle is a key feature of this compound and a prime target for chemical modification. Introducing different substituents onto the pyrrole (B145914) ring or altering its oxidation state could significantly impact the molecule's properties.
Synthesis of Rearranged Analogues: The bioinspired synthesis of other rearranged abietane diterpenes suggests that it may be possible to access novel skeletal frameworks related to this compound. researchgate.net Exploring reactions that induce skeletal rearrangements could lead to the discovery of entirely new classes of diterpenoid alkaloids.
The development of efficient synthetic routes, as discussed in section 6.1, will be paramount to the successful exploration of these novel analogues.
Q & A
Q. What are the established synthetic pathways for Chamobtusin A, and what key intermediates are involved?
this compound is synthesized via a multi-step process involving strain-release pericyclic reactions and ring expansion of vinylaziridines. For example, Scheme 13 ( ) outlines a pathway starting with compound 42 , which undergoes transformation using EtN in THF at room temperature to yield intermediate 43 , followed by further modifications to produce (-)-Chamobtusin A. Critical intermediates like 43 and 44 (linked via a dashed line in the scheme) highlight stereochemical control points. Researchers should prioritize characterizing intermediates via NMR and mass spectrometry to validate structural integrity at each step .
Q. How can researchers ensure reproducibility in this compound synthesis?
Reproducibility requires meticulous documentation of reaction conditions (e.g., temperature, solvent purity, catalyst loading) and strict adherence to protocols outlined in peer-reviewed syntheses. For instance, emphasizes including experimental details such as reagent ratios, purification methods, and spectroscopic data in supplementary materials. Cross-verification through independent synthesis by collaborating labs is also recommended to mitigate batch-to-batch variability .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
Key techniques include:
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- NMR spectroscopy (1H, 13C, 2D-COSY) to resolve stereochemistry and functional groups.
- X-ray crystallography for absolute configuration determination.
- HPLC-PDA/ELSD for purity assessment (>95% by area normalization). Researchers should follow ICH guidelines for validation of analytical methods, as noted in ’s specifications for numerical precision and metric system compliance .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved?
Contradictions in bioactivity data (e.g., IC variability across studies) may arise from differences in assay conditions (e.g., cell line viability, incubation time) or compound stability. To address this:
- Standardize assays using positive controls and replicate experiments across ≥3 independent trials.
- Perform stability studies (e.g., pH, temperature, light exposure) to identify degradation products via LC-MS.
- Apply meta-analysis frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to contextualize results, as recommended in .
Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?
Preclinical studies should utilize:
- Rodent models (e.g., Sprague-Dawley rats) for bioavailability and tissue distribution profiling.
- Zebrafish embryos for rapid toxicity screening (LC determination).
- PBPK/PD modeling to extrapolate human dosing. Ensure ethical compliance with institutional review boards (IRBs) by detailing participant selection criteria and informed consent protocols, as outlined in .
Q. How can computational methods enhance mechanistic studies of this compound?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to target proteins like kinases or GPCRs. Validate predictions with:
- SPR (Surface Plasmon Resonance) for kinetic binding analysis.
- Mutagenesis studies to confirm critical residue interactions. Data should be reported with ≤3 significant figures, aligned with ’s specifications for numerical precision .
Methodological Frameworks
Q. What frameworks guide hypothesis-driven research on this compound?
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant ( ).
- PICO Framework : Define Population (e.g., cell lines), Intervention (this compound dosing), Comparison (positive/negative controls), and Outcomes (e.g., apoptosis rate). These frameworks mitigate common pitfalls like overgeneralization or lack of clinical relevance .
Q. How should researchers design tables/figures to present this compound data effectively?
- Tables : Use concise titles (<15 words), avoid redundant data, and include error margins (e.g., IC = 2.3 ± 0.1 μM).
- Figures : Prioritize clarity; for synthesis pathways, limit chemical structures to 2–3 per graphic ().
- Supplementary Materials : Archive raw spectral data, crystallographic CIF files, and statistical code (R/Python scripts) for transparency .
Data Analysis and Reporting
Q. What statistical methods are critical for analyzing dose-response relationships?
Q. How can systematic reviews improve the interpretation of this compound research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
